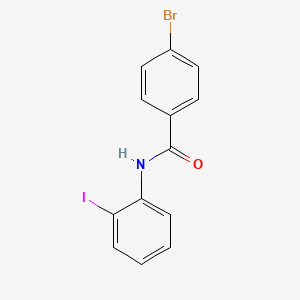

4-bromo-N-(2-iodophenyl)benzamide

Description

Overview of 4-bromo-N-(2-iodophenyl)benzamide in Advanced Synthetic Strategies

The compound this compound is a prime example of a dihalogenated N-arylbenzamide designed for advanced synthetic applications. Its structure is notable for the presence of two different halogen atoms, bromine and iodine, situated on separate aromatic rings. This differential halogenation is key to its utility, as the carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This reactivity difference allows for selective, sequential, and site-specific modifications, making it a highly valuable intermediate in the synthesis of complex molecules, particularly heterocyclic systems.

Physicochemical Properties of this compound uni.lu

| Property | Value |

| Molecular Formula | C₁₃H₉BrINO |

| Molecular Weight | 402.03 g/mol |

| CAS Number | 346689-26-7 |

| Appearance | Solid (predicted) |

| XLogP3 | 4.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Advanced Synthetic Strategies Employing this compound

The unique structural features of this compound make it an ideal precursor for the construction of complex heterocyclic frameworks through intramolecular and sequential cross-coupling reactions.

One of the most powerful applications of this compound is in the synthesis of dibenzo[b,f] wikipedia.orgnumberanalytics.comoxazepines and related seven-membered heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The synthesis often proceeds via an initial Ullmann condensation or a Buchwald-Hartwig amination to form the N-arylbenzamide linkage.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.org It typically requires high temperatures and polar solvents. wikipedia.org In the context of synthesizing precursors like this compound, a substituted aniline (B41778) would be coupled with a substituted benzoic acid derivative. wikipedia.org

The Buchwald-Hartwig amination , a more modern palladium-catalyzed cross-coupling reaction, offers a milder and more general alternative for the formation of C-N bonds. numberanalytics.comwikipedia.org This reaction is highly versatile, with a broad substrate scope and functional group tolerance. wikipedia.org The development of specialized phosphine ligands has been crucial to the success and wide adoption of this method. youtube.comnih.gov

Following the formation of the dihalogenated N-arylbenzamide, the differential reactivity of the C-I and C-Br bonds can be exploited. The more labile C-I bond can undergo selective intramolecular coupling. For instance, an intramolecular Ullmann-type reaction can be used to form a biaryl ether linkage, leading to the formation of a dibenzo[b,f] wikipedia.orgnumberanalytics.comoxazepine ring system. Alternatively, intramolecular biaryl coupling reactions, often palladium-catalyzed, can be employed to construct dibenzodiazepine frameworks. nih.govnih.gov The remaining bromide on the other phenyl ring then provides a further point for diversification, allowing for the introduction of additional substituents through subsequent cross-coupling reactions. This sequential approach provides a high degree of control over the final molecular architecture.

Key Synthetic Transformations:

| Reaction Type | Description |

| Ullmann Condensation | A copper-catalyzed reaction for forming C-N or C-O bonds, often used to construct the initial N-arylbenzamide. wikipedia.orgnih.gov |

| Buchwald-Hartwig Amination | A palladium-catalyzed C-N bond formation reaction, providing a versatile method for synthesizing N-arylbenzamides. wikipedia.orgnih.govnih.gov |

| Intramolecular Biaryl Coupling | A reaction, typically palladium-catalyzed, that forms a new ring by connecting the two aryl groups within the molecule. nih.govdoi.org |

| Sequential Cross-Coupling | A strategy that utilizes the different reactivities of the bromo and iodo substituents to perform multiple, distinct coupling reactions in a controlled order. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9BrINO |

|---|---|

Molecular Weight |

402.02 g/mol |

IUPAC Name |

4-bromo-N-(2-iodophenyl)benzamide |

InChI |

InChI=1S/C13H9BrINO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17) |

InChI Key |

LTCNIKPGJHVOBG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)I |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo N 2 Iodophenyl Benzamide and Analogues

Amide Bond Formation Approaches

The creation of the amide linkage is a cornerstone of organic synthesis. For a molecule like 4-bromo-N-(2-iodophenyl)benzamide, this typically involves the reaction of an activated carboxylic acid with an aniline (B41778).

Historically, the most common method for forming N-arylbenzamides is the acylation of an aniline with an acyl chloride or anhydride (B1165640), often under basic conditions (a variation of the Schotten-Baumann reaction). For the target molecule, this involves reacting 2-iodoaniline (B362364) with 4-bromobenzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride, which is neutralized by a base.

Another classic approach is the Friedel-Crafts acylation, though it is primarily used for synthesizing aryl ketones. researchgate.netsigmaaldrich.comorganic-chemistry.org However, variations of acylation using amides as acylating agents in the presence of a superacid like trifluoromethanesulfonic acid have been developed. nih.gov While effective for ketone synthesis, direct amidation between a carboxylic acid and an amine often requires harsh thermal conditions to drive off water, which can be incompatible with sensitive substrates. researchgate.net

Modern synthetic chemistry has focused on developing milder and more efficient amidation protocols. These methods often employ coupling agents or catalysts to activate the carboxylic acid component, allowing the reaction to proceed under more controlled conditions.

Recent advancements include:

Catalysis-based Methods: Silica-catalyzed direct amide bond formation has been explored, although limitations exist for bulky and polar substrates. whiterose.ac.uk Palladium catalysts have also been successfully used in the C-H functionalization and carboxylation reactions to form aryl amides. whiterose.ac.ukresearchgate.net

Rearrangement Strategies: A novel approach involves the rearrangement of nitrile imines, derived from N-2-nitrophenyl hydrazonyl bromides, to facilitate amide bond formation. This method is notable for its wide applicability to primary, secondary, and tertiary amides and its tolerance of various functional groups, including unprotected amino acids. nih.gov

Flow Chemistry: The use of flow reactors for amide synthesis is gaining traction. One method uses 2,2'-dipyridyldithiocarbonate (DPDTC) to generate isolable thioesters which can then be reacted with amines to form amides in a continuous "flow-to-flow" process, accommodating a wide range of substrates. researchgate.net

These optimized methods provide alternatives to traditional acylation, often with higher yields, better functional group tolerance, and more sustainable reaction conditions.

Interactive Table: Comparison of Amidation Methods

| Method | Activating Agent/Catalyst | Key Features | Typical Substrates |

|---|---|---|---|

| Traditional Acylation | Thionyl Chloride (for acyl chloride) | Robust, well-established method. | Simple anilines and benzoic acids. |

| Modern Coupling | Coupling agents (e.g., HATU, HOBt) | Mild conditions, high yields. | Complex and sensitive molecules. |

| Nitrile Imine Rearrangement | N-2-nitrophenyl hydrazonyl bromides | Wide substrate scope, tolerant of functional groups. nih.gov | Aldehydes, various amines. nih.gov |

| Silica Catalysis | Activated K60 silica | Heterogeneous catalysis, potential for recycling. whiterose.ac.uk | Limited by bulky or polar substrates. whiterose.ac.uk |

Installation of Halogen Substituents

The bromine and iodine atoms on the target molecule can either be present on the starting materials before amidation or installed on a pre-formed benzanilide scaffold.

Directing groups are frequently employed to control the position of halogenation on an aromatic ring. The amide functional group itself can act as a weak-coordinating directing group, guiding electrophilic halogenation to the ortho position of the aromatic rings.

Palladium-Catalyzed Halogenation: Cationic palladium catalysts, generated in-situ, have been used for the ortho-iodination, bromination, or chlorination of benzamides using N-halosuccinimides (NXS) as the halogen source. acs.org This provides a practical route to ortho-halogenated benzamides under mild conditions. acs.org

Iridium-Catalyzed Iodination: An iridium-based catalytic system has been developed for the selective ortho-iodination of secondary and tertiary benzamides. acs.org This method is notable for its effectiveness in both standard solution and under mechanochemical conditions. acs.org

Oxidative Halodeboronation: A regioselective protocol for the ortho-halogenation of N-aryl amides has been developed via a borylation/oxidative halodeboronation sequence. This method demonstrates excellent regioselectivity and tolerates a wide range of functional groups. rsc.org

Peptide-Catalyzed Bromination: In the context of atropisomeric benzamides, small peptides have been used as catalysts to promote the installation of ortho-bromides with high yield and enantioselectivity, demonstrating the potential for biocatalytic approaches in complex halogenations. nih.gov

N-halo compounds are versatile reagents for electrophilic halogenation. N-halosuccinimides (NCS, NBS, NIS) are the most common, but other specialized reagents have been developed.

N-Halosuccinimides (NXS): These reagents are widely used in transition metal-catalyzed C-H halogenation of benzamides, where the metal catalyst activates the C-H bond and NXS serves as the halogen source. rsc.org

N-X Anomeric Amides: A novel class of powerful electrophilic halogenating reagents has been developed based on anomeric amides. nih.govchemrxiv.org These reagents leverage the stored energy in the pyramidalized nitrogen of N-X anomeric amides as a driving force, enabling the halogenation of otherwise unreactive compounds under mild conditions. nih.govchemrxiv.org

Ynamide Halogenation: α-halo amides can be synthesized from Ts- or Ms-protected ynamides through a tandem oxidation-halogenation process using 2-halopyridine N-oxide as both the oxidant and the halogen source. nih.gov

Preparation of Halogenated Precursors and Intermediates

The most direct synthesis of this compound relies on the availability of the two key halogenated starting materials: 4-bromobenzoyl chloride and 2-iodoaniline.

Synthesis of 4-bromobenzoyl chloride: This intermediate is typically prepared from 4-bromobenzoic acid. Common methods include refluxing with thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF), or warming with phosphorus pentachloride (PCl₅). prepchem.comprepchem.com The excess chlorinating agent is then removed by distillation to yield the acyl chloride.

Synthesis of 2-iodoaniline: There are several routes to obtain 2-iodoaniline. A practical method involves the decarboxylative iodination of readily available anthranilic acids using potassium iodide (KI) and iodine (I₂) under oxygen, which is a transition-metal-free process. rsc.orgrsc.org Other methods include the direct iodination of anilines or acetanilides using iodine and a copper(II) acetate catalyst. buet.ac.bd Commercial 2-iodoaniline can also be purified by recrystallization. orgsyn.org

Interactive Table: Synthesis of Key Precursors

| Precursor | Starting Material | Reagents | Key Conditions | Reference |

|---|---|---|---|---|

| 4-Bromobenzoyl chloride | 4-Bromobenzoic acid | Thionyl chloride (SOCl₂) | Reflux for 3 hours | |

| 4-Bromobenzoyl chloride | 4-Bromobenzoic acid | Phosphorus pentachloride (PCl₅) | Warm on steam bath | prepchem.com |

| 4-Bromobenzoyl chloride | 4-Bromobenzoic acid | SOCl₂, cat. DMF, in CH₂Cl₂ | Reflux for two days | prepchem.com |

| 2-Iodoaniline | Anthranilic acid | KI, I₂, O₂ in CH₃CN | 180 °C for 4 hours | rsc.org |

| 2-Iodoaniline | Aniline | Iodine, Cu(II) acetate in Acetic Acid | - | buet.ac.bd |

Synthesis of Halogenated Aryl Amines

The primary halogenated aryl amine required for the synthesis of this compound is 2-iodoaniline. Various methods have been developed for the synthesis of 2-iodoanilines, often starting from readily available materials.

One practical and efficient method involves the decarboxylative iodination of anthranilic acids. rsc.org This approach utilizes inexpensive potassium iodide (KI) and iodine (I2) as the halogen sources under transition-metal-free and base-free conditions. The reaction is conducted in acetonitrile at elevated temperatures, with oxygen being essential for the transformation. rsc.orgrsc.org This method offers good yields and high regioselectivity, and it is scalable. rsc.orgrsc.org A variety of substituted 2-iodoanilines can be prepared using this protocol, demonstrating its high functional-group tolerance. rsc.orgrsc.org

For instance, the synthesis of 4-bromo-2-iodoaniline has been achieved with a 74% yield from 2-amino-4-bromobenzoic acid. rsc.org The reaction proceeds by heating the starting material with iodine and potassium iodide in acetonitrile. rsc.org

Table 1: Synthesis of Halogenated 2-Iodoanilines via Decarboxylative Iodination rsc.org

| Starting Material | Product | Yield (%) |

| 2-Amino-4-bromobenzoic acid | 4-Bromo-2-iodoaniline | 74 |

| 2-Amino-5-bromobenzoic acid | 5-Bromo-2-iodoaniline | 77 |

| 2-Amino-4-chlorobenzoic acid | 4-Chloro-2-iodoaniline | 68 |

| 2-Amino-5-chlorobenzoic acid | 5-Chloro-2-iodoaniline | 59 |

| 2-Amino-3-methylbenzoic acid | 2-Iodo-3-methylaniline | 78 |

It is worth noting that other methods for the synthesis of aryl amines exist, including palladium-catalyzed couplings of aryl halides with ammonia. nih.govresearchgate.net However, the decarboxylative iodination of anthranilic acids provides a direct and effective route to the specifically required 2-iodoaniline precursors.

Synthesis of Halogenated Benzoyl Chlorides

The second key component for the synthesis of the target molecule is 4-bromobenzoyl chloride. This acyl chloride is typically prepared from 4-bromobenzoic acid.

A common and effective method for this transformation is the reaction of 4-bromobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). prepchem.comprepchem.com

When using thionyl chloride, the reaction is often carried out by refluxing the 4-bromobenzoic acid in an excess of thionyl chloride. The excess thionyl chloride can then be removed by distillation under reduced pressure to yield the desired 4-bromobenzoyl chloride. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction when conducted in a solvent like dichloromethane. prepchem.com

Alternatively, phosphorus pentachloride can be used. prepchem.com In this case, a mixture of 4-bromobenzoic acid and phosphorus pentachloride is warmed, and the resulting 4-bromobenzoyl chloride is purified by distillation under reduced pressure. prepchem.com

Table 2: Synthesis of 4-bromobenzoyl chloride

| Starting Material | Reagent | Conditions | Yield (%) | Reference |

| 4-bromobenzoic acid | Thionyl chloride | Reflux | 98 | |

| p-bromobenzoic acid | Phosphorus pentachloride | Steam bath, then distillation | 92 | prepchem.com |

| 4-bromobenzoic acid | Thionyl chloride, DMF (cat.) | Reflux in dichloromethane | Not specified | prepchem.com |

The resulting 4-bromobenzoyl chloride can then be reacted with 2-iodoaniline in a suitable solvent, such as acetone or acetonitrile, often with heating, to produce the final product, this compound. nih.govnih.gov

Reactivity and Transformational Chemistry of 4 Bromo N 2 Iodophenyl Benzamide Scaffold

Intramolecular Cyclization Reactions

The formation of a C-O bond through intramolecular cyclization of N-(2-halophenyl)benzamide precursors is a key strategy for synthesizing 2-substituted benzoxazoles. This transformation involves the nucleophilic attack of the amide oxygen onto the carbon of the ortho-aryl halide, a process greatly facilitated by metal catalysis.

The copper-catalyzed Ullmann-type reaction is a classical and effective method for forming C-O bonds. In the context of 4-bromo-N-(2-iodophenyl)benzamide, this intramolecular reaction proceeds to yield 2-phenylbenzoxazole (B188899) derivatives. The reaction involves the cyclization of N-(2-halophenyl)benzamides, where the iodo-substituted variant is typically more reactive than its bromo or chloro counterparts.

A notable advancement in this area is the use of a BINAM-copper(II) complex as the catalyst. Research has demonstrated that a wide array of 2-substituted benzoxazoles can be synthesized from the corresponding N-(2-iodophenyl)benzamides through this intramolecular Ullmann-type coupling. nih.gov The reaction proceeds efficiently under relatively mild conditions (82 °C), and importantly, the less reactive bromo and chloro analogues can also be cyclized to produce benzoxazoles without needing to increase the catalyst loading, showcasing the catalyst system's high activity. nih.gov The general mechanism of the Ullmann reaction involves an organocopper intermediate that undergoes oxidative addition and subsequent reductive elimination to form the new aryl-oxygen bond.

While iron and cobalt have emerged as cheaper and more sustainable alternatives to precious metals like palladium and copper for various cross-coupling reactions, their application in the specific intramolecular C-O cyclization of N-(2-halophenyl)benzamides to form benzoxazoles is not extensively documented in scientific literature. nih.govnih.gov Iron and cobalt catalysts are well-known to mediate C-N and C-C cross-couplings effectively. researchgate.net For instance, cobalt-catalyzed cyclizations have been developed for synthesizing isoquinolones and other nitrogen heterocycles. nih.gov Similarly, iron-catalyzed protocols are established for C-C couplings and the synthesis of various azacycles. nih.gov

However, the direct application of these catalytic systems for the intramolecular C-O bond formation starting from a substrate like this compound to yield a benzoxazole (B165842) derivative appears to be a less common or explored synthetic route.

The efficiency and success of metal-catalyzed cyclizations are profoundly dependent on the choice of ligand and the optimization of reaction conditions such as base, solvent, and temperature. In the copper-catalyzed Ullmann cyclization for benzoxazole synthesis, the ligand system is critical for stabilizing the copper catalyst and facilitating the key steps of the catalytic cycle.

The use of a (R)-BINAM-Cu(OTf)₂ complex, for example, has proven highly effective. nih.gov The bidentate BINAM ligand coordinates to the copper center, creating a specific catalytic environment that promotes the C-O bond formation under mild conditions. nih.gov The optimization of reaction parameters is crucial for maximizing yield and minimizing side reactions. A typical optimization process involves screening various catalysts, solvents, bases, and temperatures. The following table illustrates an example of reaction optimization for a related palladium-catalyzed cyclocondensation, highlighting how systematic variation of parameters leads to the ideal conditions.

Table 1: Optimization of Reaction Conditions for a Representative Cyclization

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂ / CuI | K₂CO₃ | DMF | RT | 14 |

| 2 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 35 |

| 3 | Pd(PPh₃)₂Cl₂ | Et₃N | DMF | RT | Low |

| 4 | Pd(PPh₃)₂Cl₂ | K₂CO₃ | DMF | RT | 69 |

| 5 | Pd(OAc)₂ | K₂CO₃ | DMF | RT | 55 |

Data is illustrative and adapted from a related palladium-catalyzed synthesis for formatting purposes. beilstein-journals.org

This systematic approach ensures that the reaction is efficient, reproducible, and provides the highest possible yield of the desired benzoxazole product.

The formation of C-N bonds via intramolecular cyclization opens pathways to different classes of nitrogen-containing heterocycles. Using the this compound scaffold, palladium catalysis can be harnessed to construct phenanthridinone and, in principle, benzimidazole (B57391) frameworks through annulation and C-H activation strategies.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. For precursors like N-aryl-2-halobenzamides, intramolecular C-H arylation is a powerful strategy for synthesizing phenanthridinones. nih.gov This reaction involves the palladium catalyst inserting into the carbon-halogen bond (e.g., C-I or C-Br) and then facilitating the coupling with a C-H bond on the adjacent N-aryl ring to close the new six-membered ring. nih.gov

Interestingly, research on the direct intramolecular C-H activation of N-(2-iodophenyl)-benzamide using palladium nanoparticles revealed that the reaction is challenging. nih.gov Under conditions optimized for N-methylated analogues, the unprotected substrate was largely recovered unreacted (87% yield). nih.gov The major side products were identified as the simple dehalogenated N-phenylbenzamide and, notably, 2-phenylbenzo[d]oxazole, the product of C-O cyclization. nih.gov This indicates that for this specific substrate, the C-O cyclization pathway can compete with the desired C-H activation/C-N cyclization, and the presence of the N-H bond may inhibit the C-H activation step, possibly through unfavorable coordination with the palladium catalyst. nih.gov The successful synthesis of phenanthridinones via this route generally requires protection of the amide nitrogen (e.g., as an N-methyl derivative). nih.gov

The synthesis of benzimidazoles typically proceeds via the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. A direct synthesis of a benzimidazole from this compound via a palladium-catalyzed intramolecular C-H activation/C-N cyclization is not a standard or commonly reported transformation. While palladium catalysis is used for benzimidazole synthesis, it often involves C-H activation of a pre-formed benzimidazole ring for further functionalization or cyclization of N-aryl amidines. acs.orgresearchgate.net The direct conversion of the benzamide (B126) moiety of the title compound into a benzimidazole ring through an intramolecular palladium-catalyzed pathway is not a well-established route.

C-N Bond Formation: Synthesis of Phenanthridinone and Benzimidazole Derivatives

Aryne-Mediated Intramolecular Cyclizations

While specific examples of aryne-mediated intramolecular cyclizations starting directly from this compound are not extensively detailed in the provided search results, the generation of arynes from ortho-haloaryl precursors is a well-established strategy. For instance, o-bromoacetophenone derivatives can serve as aryne precursors through the selective elimination of C-Br and C-C bonds mediated by potassium tert-butoxide. This suggests the potential for generating an aryne intermediate from the 2-iodophenyl moiety of the title compound, which could then undergo intramolecular trapping by the adjacent amide nitrogen or the bromophenyl ring to form novel heterocyclic structures.

Cobalt-Catalyzed Intramolecular C-N Cross-Coupling for Benzimidazoles

A significant application of this compound and related structures is in the synthesis of benzimidazoles through intramolecular C-N cross-coupling reactions. Research has demonstrated that cobalt(II) complexes can efficiently catalyze the intramolecular C-N cross-coupling of N-(2-halophenyl)benzamides to produce substituted benzimidazoles. rsc.orgpsu.edunih.govresearchgate.net This transformation is typically carried out in the presence of a base such as potassium carbonate at moderate temperatures. rsc.orgpsu.edunih.gov The protocol is noted for being general, air-stable, and affording the products in moderate to high yields. rsc.orgpsu.edunih.gov The reactivity of the halogen has been observed to be a key factor, with Z-N′-(2-Iodophenyl)-N-phenylbenzamidine showing greater reactivity and affording the desired benzimidazole in high yield and a shorter reaction time compared to its chloro-substituted counterpart, which showed no reaction. psu.edu

Table 1: Cobalt-Catalyzed Intramolecular C-N Cross-Coupling

| Catalyst | Ligand | Base | Temperature (°C) | Product | Yield (%) | Reference |

| Co(acac)₂·2H₂O | 1,10-phenanthroline | K₂CO₃ | 110 | Substituted Benzimidazole | 84-97 | researchgate.net |

| Cobalt(II)-complex | Not specified | K₂CO₃ | Moderate | Substituted Benzimidazole | Moderate to High | rsc.orgnih.gov |

Potassium t-Butoxide-Mediated C-C Bond Formation for Biaryl Lactams

The use of potassium tert-butoxide (KOt-Bu) as a mediator in C-C bond formation is a powerful, transition-metal-free approach in organic synthesis. rsc.orgnih.gov While a direct application to this compound for the synthesis of biaryl lactams is not explicitly described, the principles of KOt-Bu-mediated reactions are relevant. For example, KOt-Bu has been employed in Mannich reactions of α-substituted-γ-lactams to form α-quaternary centers, demonstrating its ability to facilitate C-C bond formation in lactam systems. nih.gov The mechanism often involves the deprotonation of a substrate to generate a reactive intermediate that can then participate in bond-forming events. nih.gov This methodology's success in related systems suggests its potential for inducing intramolecular C-C bond formation in appropriately designed precursors derived from the title compound.

Intermolecular Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling Strategies with Halogenated Benzamide Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. Halogenated benzamides, including derivatives of this compound, are excellent substrates for these transformations. The differential reactivity of the C-Br and C-I bonds allows for selective and sequential couplings. Generally, the C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, enabling regioselective functionalization of the 2-iodophenyl ring.

Research has shown the successful Suzuki-Miyaura coupling of various brominated and iodinated aromatic compounds. semanticscholar.orgresearchgate.netrsc.orgmdpi.com For instance, the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with aryl boronic acids has been optimized, exploring different catalysts, bases, and solvents to afford C7-arylated products in moderate to excellent yields. semanticscholar.org Similarly, Suzuki-Miyaura reactions have been developed for unprotected ortho-bromoanilines, demonstrating compatibility with a variety of boronic esters. rsc.org These examples highlight the feasibility of applying Suzuki-Miyaura coupling to the this compound scaffold for the synthesis of complex biaryl structures. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like K₂CO₃, K₃PO₄, or Cs₂CO₃. semanticscholar.orgresearchgate.netnih.gov

Table 2: Suzuki-Miyaura Cross-Coupling of Halogenated Aromatics

| Substrate | Coupling Partner | Catalyst | Base | Product | Yield (%) | Reference |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃/Cs₂CO₃ | C7-arylated indazole | Moderate to Excellent | semanticscholar.org |

| 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Mono- and bis-substituted products | 31-46 | nih.gov |

| N-Ac/Bn benzamide | Aryl boronic acids | NHC-palladacycle | K₃PO₄ | Ketones | Good to Excellent | researchgate.net |

Other Transition Metal-Catalyzed Coupling Reactions Involving Halogenated Benzamides

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed couplings are applicable to halogenated benzamides. rsc.orgrhhz.net The development of ligand-free catalytic systems for cross-coupling reactions of (hetero)aryl halides is an area of active research, offering advantages in terms of cost-effectiveness and sustainability. rsc.org Multimetallic catalysis, where two different metal catalysts work synergistically, has also emerged as a powerful strategy. For example, a combination of nickel and palladium catalysts has been used for the cross-Ullman reaction of aryl bromides with aryl triflates. nih.gov This approach could potentially be adapted for the selective cross-coupling of the two different halogen atoms in this compound.

Diversification through Halogen Exchange and Substitution Reactions

The bromine and iodine atoms on the this compound scaffold can be replaced through various halogen exchange and substitution reactions, further diversifying its chemical utility. While direct examples with this specific compound are not detailed, the principles are well-established. For instance, N-chloroimides can be converted to their corresponding N-bromo and N-iodo analogues by reaction with inorganic bromide or iodide salts. acs.org This type of halogen exchange, often referred to as a Finkelstein-type reaction, could potentially be applied to modify the halogen substitution pattern of the title compound, although it is more commonly used for N-halo compounds.

Furthermore, the synthesis of related compounds such as 4-bromo-N-(2-nitrophenyl)benzamide has been reported, which involves the reaction of 4-bromobenzoyl chloride with 2-nitroaniline. researchgate.netnih.gov This highlights the possibility of synthesizing analogues of the title compound with different substituents on the phenyl rings, thereby providing access to a wider range of starting materials for further chemical transformations.

Lithium-Halogen Exchange on Halogenated Benzamide Scaffolds

Lithium-halogen exchange is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction involves the replacement of a halogen atom with a lithium atom, typically by treatment with an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edunumberanalytics.com The resulting organolithium species is a potent nucleophile and can react with a wide range of electrophiles.

In the case of this compound, the presence of two different halogens, bromine and iodine, on the two phenyl rings introduces a question of selectivity. The rate of lithium-halogen exchange is known to be significantly influenced by the nature of the halogen, with the general trend in reactivity being I > Br > Cl. princeton.edu This principle suggests that the exchange reaction on the this compound scaffold would preferentially occur at the carbon-iodine bond of the 2-iodophenyl ring.

The reaction is kinetically controlled and typically very fast, often proceeding rapidly at low temperatures (e.g., -78 °C) to prevent side reactions. harvard.edu The stability of the resulting aryllithium species also plays a role in the reaction's favorability. The mechanism is generally considered to proceed through a nucleophilic attack of the organolithium reagent on the halogen atom, potentially involving an intermediate "ate" complex. harvard.eduwikipedia.org

The amide group in this compound can also influence the regioselectivity of the lithium-halogen exchange through chelation. The lithium atom of the organolithium reagent can coordinate with the carbonyl oxygen of the amide, directing the exchange to the ortho position. However, in this specific molecule, the halogens are not in positions ortho to the amide-bearing carbon. Nevertheless, the electronic influence of the amide group is transmitted through the aromatic systems, affecting the electrophilicity of the carbon-halogen bonds.

| Halogen Site | Relative Reactivity | Controlling Factors | Potential Products |

|---|---|---|---|

| C-I (on 2-iodophenyl ring) | Higher | Weaker C-I bond, better leaving group ability of iodine. | N-(2-lithiophenyl)-4-bromobenzamide |

| C-Br (on 4-bromophenyl ring) | Lower | Stronger C-Br bond compared to C-I. | 4-lithio-N-(2-iodophenyl)benzamide |

Nucleophilic Substitution Reactions at Bromo and Iodo Centers

Nucleophilic aromatic substitution (SNA) is another important class of reactions for modifying aromatic halides. In contrast to electrophilic aromatic substitution, SNA involves the replacement of a leaving group, such as a halogen, by a nucleophile. There are two primary mechanisms for SNA: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism. youtube.commasterorganicchemistry.comchadsprep.com

The addition-elimination mechanism is favored when the aromatic ring is activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group. youtube.com These groups stabilize the intermediate Meisenheimer complex, which is a negatively charged species formed by the addition of the nucleophile to the ring. youtube.com In this compound, the benzamide moiety itself is a moderately deactivating group, and there are no strong activating groups for nucleophilic attack on either ring.

The elimination-addition mechanism, proceeding through a highly reactive benzyne (B1209423) intermediate, does not require strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com It is typically initiated by a strong base that deprotonates a hydrogen atom ortho to the halogen, followed by the elimination of the halide to form the benzyne. The nucleophile then adds to the benzyne, and subsequent protonation yields the substituted product.

In the context of this compound, the relative reactivity of the C-I and C-Br bonds towards nucleophilic substitution is a key consideration. The carbon-iodine bond is weaker than the carbon-bromine bond, making iodide a better leaving group. Therefore, under conditions that favor nucleophilic aromatic substitution, reaction at the 2-iodophenyl ring would be expected to be more facile.

| Reaction Site | Leaving Group | Plausible Mechanism | Influencing Factors |

|---|---|---|---|

| 2-Iodophenyl Ring | Iodide (I-) | Addition-Elimination or Elimination-Addition (Benzyne) | Weaker C-I bond, better leaving group ability of iodide. |

| 4-Bromophenyl Ring | Bromide (Br-) | Addition-Elimination or Elimination-Addition (Benzyne) | Stronger C-Br bond, less favorable leaving group. |

Other Advanced Synthetic Transformations Utilizing the Benzamide Moiety

Beyond reactions centered on the halogen atoms, the benzamide core of this compound can participate in and direct a range of advanced synthetic transformations. The amide functionality is a versatile directing group for C-H activation and can also be a key component in cyclization reactions to form valuable heterocyclic structures.

For instance, transition metal-catalyzed C-H activation/functionalization is a powerful strategy for the direct introduction of new bonds at otherwise unreactive C-H sites. The amide nitrogen can coordinate to a metal catalyst, such as rhodium(III) or palladium(II), and direct the activation of an ortho C-H bond on the adjacent phenyl ring. nih.gov While the 2-iodophenyl ring in the target molecule has a substituent at one ortho position, the other ortho C-H bond could potentially be a site for such directed functionalization.

These advanced transformations underscore the utility of the this compound scaffold not just as a substrate for simple substitutions, but as a versatile precursor for the construction of more complex molecular architectures with potential applications in various fields of chemical science.

Structural Characterization and Elucidation of 4 Bromo N 2 Iodophenyl Benzamide and Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in the elucidation of the structure of 4-bromo-N-(2-iodophenyl)benzamide, providing insights into its electronic and vibrational states, as well as the local environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the amide proton. The protons on the 4-bromobenzoyl ring are expected to appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the 2-iodophenyl group would present a more complex pattern due to their differing electronic environments. The amide proton (N-H) would likely be observed as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The carbon atoms attached to the bromine and iodine atoms would also exhibit characteristic shifts influenced by the electron-withdrawing nature of the halogens.

Predicted NMR Data for this compound

This table is based on predicted values and analysis of similar structures, as specific experimental data is not available in the cited literature.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Amide | ~8.0-9.0 | Broad Singlet | N-H |

| Aromatic | ~7.5-8.0 | Multiplet | Aromatic Protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| Carbonyl | ~165-170 | C=O |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the amide linkage and the substituted aromatic rings.

Key expected vibrational frequencies include the N-H stretching vibration of the amide group, typically observed in the range of 3200-3400 cm⁻¹. The amide carbonyl (C=O) stretching vibration is a strong, sharp band expected around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the amide group is expected in the 1200-1350 cm⁻¹ range. The presence of the carbon-halogen bonds can also be inferred, with C-Br and C-I stretching vibrations appearing at lower frequencies, typically below 800 cm⁻¹.

Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amide N-H | 3200-3400 | Stretching |

| Aromatic C-H | >3000 | Stretching |

| Amide C=O | 1650-1680 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| Amide C-N | 1200-1350 | Stretching |

| C-Br | 500-600 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, with a molecular formula of C₁₃H₉BrINO, the expected monoisotopic mass is approximately 400.8912 Da.

High-resolution mass spectrometry would provide a precise mass measurement, confirming the elemental composition. The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted mass spectrometry data indicates the formation of several adducts under different ionization conditions. wikipedia.org For instance, the protonated molecule [M+H]⁺ would have a predicted m/z of 401.89848, while the sodium adduct [M+Na]⁺ would be observed at an m/z of 423.88042. wikipedia.org In negative ion mode, the deprotonated molecule [M-H]⁻ is predicted at an m/z of 399.88392. wikipedia.org The fragmentation pattern would likely involve cleavage of the amide bond, leading to fragments corresponding to the 4-bromobenzoyl and 2-iodoaniline (B362364) moieties.

Predicted Mass Spectrometry Data for this compound wikipedia.org

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 401.89848 |

| [M+Na]⁺ | 423.88042 |

| [M-H]⁻ | 399.88392 |

| [M+NH₄]⁺ | 418.92502 |

Elemental Analysis for Compositional Verification

Elemental analysis provides a quantitative determination of the elemental composition of a compound, serving as a fundamental test of purity and confirming the molecular formula. For this compound (C₁₃H₉BrINO), the theoretical elemental composition can be calculated based on its atomic constituents.

The calculated percentages serve as a benchmark against which experimentally determined values are compared. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 38.96% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 2.26% |

| Bromine | Br | 79.904 | 1 | 79.904 | 19.93% |

| Iodine | I | 126.904 | 1 | 126.904 | 31.65% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.49% |

| Oxygen | O | 15.999 | 1 | 15.999 | 3.99% |

| Total | | | | 401.029 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and torsional angles.

Determination of Molecular Conformation and Dihedral Angles Between Aromatic Rings

While the crystal structure of this compound itself is not available in the reviewed literature, analysis of closely related compounds provides valuable insights into its likely solid-state conformation. For instance, the crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide reveals that the two benzene rings are not coplanar. guidechem.comanton-paar.com In this related molecule, two independent molecules in the asymmetric unit exhibit dihedral angles of 16.78(15)° and 18.87(14)° between the benzene rings. guidechem.comanton-paar.com Another related structure, 4-bromo-N-(2-hydroxyphenyl)benzamide, shows a much larger dihedral angle of 80.7(2)° between its aromatic rings. guidechem.com

These findings suggest that in this compound, a significant twist between the two aromatic rings is also expected. This is due to steric hindrance between the ortho-substituent on one ring (the iodine atom) and the carbonyl group of the amide linker, as well as the protons on the adjacent ring. This twisted conformation is a common feature in N-aryl benzamides and has a significant influence on the crystal packing and intermolecular interactions. The central amide group itself is expected to be relatively planar.

Dihedral Angles in Related Structures

| Compound | Dihedral Angle Between Aromatic Rings (°) | Reference |

|---|---|---|

| 4-bromo-N-(2-nitrophenyl)benzamide | 16.78(15) and 18.87(14) | guidechem.comanton-paar.com |

Elucidation of Supramolecular Assembly and Crystal Packing Arrangements

The supramolecular assembly and crystal packing of this compound and its derivatives are dictated by a sophisticated interplay of intermolecular forces, including hydrogen bonds, halogen bonds, and other weak interactions. While the crystal structure of this compound itself is not publicly available, a detailed analysis of its close structural analogs, 4-bromo-N-(2-hydroxyphenyl)benzamide and 4-bromo-N-(2-nitrophenyl)benzamide, provides significant insights into the likely packing motifs. Furthermore, the study of related halogenated benzamides, such as 2-iodo-N-(4-bromophenyl)benzamide, offers a valuable framework for understanding the role of iodine in directing the crystal architecture.

In the case of the derivative 4-bromo-N-(2-hydroxyphenyl)benzamide, the crystal structure reveals a packing arrangement dominated by hydrogen bonds. nih.govnih.gov Molecules are linked into chains along the nih.gov direction through O—H⋯O and N—H⋯O hydrogen bonds. These chains are further interconnected by weak C—H⋯O interactions, resulting in the formation of sheets parallel to the (100) plane. nih.gov This intricate network of hydrogen bonds leads to the formation of R33(17) and R32(9) ring motifs. nih.gov The dihedral angle between the two aromatic rings is a significant feature, measured at 80.7 (2)°. nih.govnih.gov

For the nitro derivative, 4-bromo-N-(2-nitrophenyl)benzamide, the supramolecular assembly presents a different landscape. researchgate.net The crystal packing is characterized by the presence of weak C—H⋯O intermolecular interactions and notable halogen–halogen interactions, specifically Br⋯Br contacts of 3.4976 (7) Å. researchgate.net These interactions contribute to the formation of R22(10), R22(15), and R66(32) edge-fused rings that propagate along the nih.gov direction. researchgate.net A key feature in this derivative is the intramolecular N—H⋯O hydrogen bond, which generates an S(6) ring motif. researchgate.netnih.gov

The study of 2-iodo-N-(4-bromophenyl)benzamide highlights the significant role that different polymorphs can play in the supramolecular assembly, with weak I⋯I and C—H⋯π interactions being vital in the formation of these different crystalline forms. ias.ac.in The existence of polymorphism underscores the subtle balance of intermolecular forces in these systems. ias.ac.in

The concept of halogen bonding is central to understanding the crystal packing of these compounds. nih.govnih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govnih.gov The strength of this interaction generally follows the trend I > Br > Cl > F. nih.gov In the context of this compound, both bromine and iodine atoms can participate in halogen bonding, potentially leading to a complex and unique supramolecular architecture. The iodine atom, being a better halogen bond donor than bromine, would likely play a dominant role in directing the crystal packing. nih.gov

Based on the analysis of its derivatives, the supramolecular assembly of this compound is expected to be governed by a combination of N—H⋯O hydrogen bonds, similar to those observed in its analogs, and a network of halogen bonds. The presence of both bromine and iodine atoms introduces the possibility of various halogen bond motifs, including Br···O, I···O, Br···I, Br···Br, and I···I interactions. The interplay and relative strengths of these interactions will ultimately determine the final crystal packing arrangement. The formation of chain or sheet-like structures, stabilized by these non-covalent forces, is a highly probable outcome.

Crystallographic Data for 4-bromo-N-(2-hydroxyphenyl)benzamide and 4-bromo-N-(2-nitrophenyl)benzamide

| Parameter | 4-bromo-N-(2-hydroxyphenyl)benzamide nih.govnih.gov | 4-bromo-N-(2-nitrophenyl)benzamide researchgate.net |

|---|---|---|

| Molecular Formula | C₁₃H₁₀BrNO₂ | C₁₃H₉BrN₂O₃ |

| Molecular Weight | 292.13 | 321.13 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | - | P-1 |

| a (Å) | 23.4258 (10) | 3.8338 (4) |

| b (Å) | 5.6473 (1) | 12.6784 (13) |

| c (Å) | 9.2464 (3) | 24.918 (2) |

| α (°) | 90 | 81.875 (8) |

| β (°) | 93.008 (1) | 88.386 (7) |

| γ (°) | 90 | 85.460 (8) |

| Volume (ų) | 1221.54 (7) | 1195.1 (2) |

| Z | 4 | 4 |

Key Intermolecular Interactions in Derivatives

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 4-bromo-N-(2-hydroxyphenyl)benzamide | O—H⋯O and N—H⋯O Hydrogen Bonds | Forms chains along nih.gov | nih.govnih.gov |

| C—H⋯O Hydrogen Bonds | Links chains into sheets parallel to (100) | nih.gov | |

| 4-bromo-N-(2-nitrophenyl)benzamide | C—H⋯O Interactions | Links molecules | researchgate.net |

| Br⋯Br Halogen Bonds | Distance of 3.4976 (7) Å | researchgate.net | |

| Intramolecular N—H⋯O Hydrogen Bond | Forms S(6) ring motif | researchgate.netnih.gov | |

| 2-iodo-N-(4-bromophenyl)benzamide | I···I and C—H⋯π Interactions | Important in polymorphic forms | ias.ac.in |

Future Directions and Research Perspectives

Exploration of Novel Catalytic Systems for Targeted Transformations

The presence of both a bromine and an iodine atom on the 4-bromo-N-(2-iodophenyl)benzamide molecule opens up a rich area for the exploration of selective catalytic transformations. Future research could focus on developing and optimizing catalytic systems that can differentiate between the C-Br and C-I bonds, allowing for programmed, site-selective functionalization.

Key Research Objectives:

Chemoselective Cross-Coupling: Investigating palladium, copper, or nickel-based catalytic systems for selective Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reactions at either the iodo- or bromo-position. The differential reactivity of the C-I versus the C-Br bond under various catalytic conditions would be a primary focus.

Sequential Functionalization: Developing one-pot or sequential catalytic processes to introduce different substituents at both halogenated sites, leading to the synthesis of complex, multifunctional molecules.

Photoredox Catalysis: Exploring the use of light-mediated catalysis to enable novel transformations that are not accessible through traditional thermal methods. This could include selective C-H functionalization or the generation of radical intermediates for subsequent reactions.

A hypothetical example of a research study in this area is presented in the table below:

| Catalyst System | Target Transformation | Potential Outcome |

| Pd(PPh₃)₄ / K₂CO₃ | Suzuki coupling with arylboronic acid | Selective C-I bond functionalization |

| CuI / L-proline | Ullmann condensation | Formation of a C-N bond at the iodo-position |

| NiCl₂(dppp) / Zn | Negishi coupling | Selective C-Br bond functionalization |

Development of Asymmetric Synthesis Methodologies for Chiral Benzamide (B126) Derivatives

The introduction of chirality into benzamide structures can have a profound impact on their biological activity. While this compound itself is achiral, it can serve as a precursor for the synthesis of chiral derivatives. Future research in this domain would be centered on the development of efficient and highly stereoselective synthetic methods.

Potential Research Avenues:

Asymmetric Hydrogenation: If one of the aromatic rings is modified to contain a pro-chiral ketone or imine, asymmetric hydrogenation using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) could be employed to generate a stereocenter.

Chiral Phase-Transfer Catalysis: Utilizing chiral phase-transfer catalysts for the asymmetric alkylation or arylation of derivatives of this compound.

Enantioselective C-H Activation: A more advanced approach would involve the development of catalytic systems that can perform enantioselective C-H functionalization on the benzamide scaffold, directed by the amide group.

Recent advancements have highlighted various racemization-free coupling reagents that could be adapted for the synthesis of chiral amides and peptides, offering a potential pathway for creating chiral analogues of this compound. rsc.org

Integration into Flow Chemistry and Sustainable Synthetic Processes

Modern pharmaceutical and chemical manufacturing is increasingly shifting towards continuous flow processes, which offer advantages in terms of safety, efficiency, and scalability. The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry.

Future Research Goals:

Continuous Flow Synthesis: Developing a multi-step continuous flow process for the synthesis of this compound from simple starting materials. This would involve optimizing reaction conditions, such as temperature, pressure, and residence time, in microreactors or packed-bed reactors.

Immobilized Catalysts: Investigating the use of immobilized catalysts in flow reactors for the transformations described in section 7.1. This would facilitate catalyst recovery and reuse, improving the sustainability of the process.

Green Solvents: Exploring the use of more environmentally benign solvents, such as ionic liquids or supercritical fluids, in the synthesis and derivatization of this compound within a flow chemistry setup. ethernet.edu.et

The Kappe Laboratory has published extensively on the application of flow chemistry to a wide range of chemical transformations, providing a strong foundation for this area of research. goflow.at

Advanced Mechanistic Elucidations for Complex Reaction Pathways

A deep understanding of the reaction mechanisms underpinning the transformations of this compound is crucial for optimizing existing methods and discovering new reactivity. Future research should employ a combination of experimental and computational techniques to probe these mechanisms in detail.

Areas for Mechanistic Investigation:

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, predict the selectivity of catalytic reactions, and understand the role of catalyst-substrate interactions.

In-situ Spectroscopy: Employing techniques such as in-situ NMR and IR spectroscopy to monitor reactions in real-time, identify reactive intermediates, and determine reaction kinetics.

Isotope Labeling Studies: Utilizing isotopically labeled starting materials to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

For instance, detailed structural studies, such as those performed on the related compound 4-bromo-N-(2-nitrophenyl)benzamide, which elucidated intramolecular hydrogen bonding and intermolecular interactions, can provide a basis for understanding the conformational preferences and non-covalent interactions that may influence the reactivity of this compound. nih.govresearchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for 4-bromo-N-(2-iodophenyl)benzamide, and how can reaction conditions be optimized?

The compound can be synthesized via palladium-catalyzed coupling reactions. For example, N-(2-iodophenyl)benzamide derivatives are often prepared using aryl halides and amines in toluene under reflux, as seen in similar benzamide syntheses . Optimization involves adjusting molar ratios (e.g., 1:2 for aryl halide to amine), reflux duration (~6 hours), and solvent evaporation protocols to isolate crystalline products. Catalytic systems (e.g., Pd(PPh₃)₄) and ligand selection are critical for yield improvement .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~3300 cm⁻¹).

- UV-Vis : Analyze π→π* transitions in aromatic/amide moieties (~250–300 nm), with solvent polarity effects on absorption maxima .

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo/iodo aryl signals) and amide proton coupling. Cross-validate with DFT-calculated vibrational frequencies and electronic transitions to resolve ambiguities .

Q. What structural insights can X-ray crystallography provide for this compound?

X-ray diffraction reveals planar amide groups (r.m.s. deviation <0.005 Å) and dihedral angles between aromatic rings (e.g., ~74° for hydroxy-substituted analogs). Key parameters include hydrogen-bonding motifs (O–H⋯O, N–H⋯O) and C–I/Br bond lengths (~2.06 Å for C–Br, ~2.15 Å for C–I). Use SHELXL for refinement, focusing on resolving thermal motion and disorder in heavy atoms .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reactivity?

DFT calculations at the B3LYP/6-311++G(d,p) level predict HOMO-LUMO gaps (e.g., ~4.5 eV for nitro analogs), molecular electrostatic potential (MEP) maps for electrophilic/nucleophilic sites, and nonlinear optical (NLO) properties (e.g., hyperpolarizability). Compare with experimental UV-Vis and IR data to validate charge-transfer interactions .

Q. What strategies resolve contradictions in crystallographic data between similar benzamide derivatives?

Compare hydrogen-bonding networks (e.g., R₃³(17) vs. R₃²(9) motifs) and packing efficiencies. For example, substituting hydroxyl with iodine increases steric hindrance, altering dihedral angles (e.g., 73.97° → 80.7°). Use SHELXS-97 for phase refinement and Mercury for visualizing intermolecular contacts .

Q. How do intermolecular interactions influence crystal packing and stability?

Dominant O–H⋯O and N–H⋯O hydrogen bonds (2.7–3.0 Å) form sheets parallel to (100), while weak C–H⋯O interactions (<3.2 Å) stabilize 3D frameworks. Thermal stability can be assessed via DSC, noting melting endotherms (e.g., 118°C) and decomposition exotherms (>280°C) .

Q. What methodological approaches are used to predict biological activity (e.g., antifungal)?

Combine molecular docking (e.g., AutoDock Vina) with fungal enzyme targets (e.g., CYP51) and pharmacokinetic profiling (ADMET). Validate with in vitro assays, correlating IC₅₀ values with electron-withdrawing substituent effects (e.g., bromo/iodo enhance binding via halogen bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.